molecular formula C11H9ClN2O2 B13716378 Methyl 5-Chloroquinazoline-4-acetate

Methyl 5-Chloroquinazoline-4-acetate

Cat. No.: B13716378
M. Wt: 236.65 g/mol
InChI Key: DREBTLAORSQYMV-UHFFFAOYSA-N
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Description

Methyl 5-Chloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological properties Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Chloroquinazoline-4-acetate typically involves the reaction of 5-chloroanthranilic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Scientific Research Applications

Methyl 5-Chloroquinazoline-4-acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 5-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    4-Chloroquinazoline: Lacks the methyl acetate group but shares the chloro substitution.

    Quinazoline-4-carboxylic acid: An oxidized derivative.

Uniqueness: Methyl 5-Chloroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl acetate group enhances its solubility and potential for further functionalization .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 2-(5-chloroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H9ClN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3

InChI Key

DREBTLAORSQYMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl

Origin of Product

United States

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